Methyl 2-(4-bromo-2-fluorophenyl)acetate
Overview
Description
Methyl 2-(4-bromo-2-fluorophenyl)acetate is an organic compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol . It is a colorless to yellow liquid that is used in various chemical reactions and research applications. The compound is known for its unique structure, which includes a bromine and fluorine atom attached to a phenyl ring, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(4-bromo-2-fluorophenyl)acetate can be synthesized through several methods. One common method involves the esterification of 4-bromo-2-fluorophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-bromo-2-fluorophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium) are commonly used.
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), and controlled temperatures are typical conditions.
Major Products:
Substitution: Formation of substituted phenyl acetates.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 2-(4-bromo-2-fluorophenyl)acetate is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the development of potential therapeutic agents.
Industry: In the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of methyl 2-(4-bromo-2-fluorophenyl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites may interact with cellular pathways, influencing biological processes such as signal transduction and gene expression .
Comparison with Similar Compounds
- Methyl 2-bromo-2-(4-fluorophenyl)acetate .
- Methyl 2-bromo-2-(3-methoxyphenyl)acetate .
- Methyl 2-bromo-2-(4-methoxyphenyl)acetate .
Uniqueness: Methyl 2-(4-bromo-2-fluorophenyl)acetate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
methyl 2-(4-bromo-2-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGQCRUYARHQGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700138 | |
Record name | Methyl (4-bromo-2-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193290-19-6 | |
Record name | Methyl (4-bromo-2-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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